molecular formula C10H11N B12977713 2-Ethynyl-6-isopropylpyridine

2-Ethynyl-6-isopropylpyridine

Cat. No.: B12977713
M. Wt: 145.20 g/mol
InChI Key: XZCHEGDJOYZWNX-UHFFFAOYSA-N
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Description

2-Ethynyl-6-isopropylpyridine is a pyridine derivative characterized by an ethynyl (C≡CH) group at the 2-position and an isopropyl (CH(CH₃)₂) group at the 6-position of the pyridine ring. The ethynyl group introduces strong electron-withdrawing effects due to its sp-hybridized carbon, while the bulky isopropyl substituent contributes steric hindrance and weak electron-donating inductive effects.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-ethynyl-6-propan-2-ylpyridine

InChI

InChI=1S/C10H11N/c1-4-9-6-5-7-10(11-9)8(2)3/h1,5-8H,2-3H3

InChI Key

XZCHEGDJOYZWNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=N1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-isopropylpyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-6-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium amide (NaNH2).

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated pyridine derivatives or other substituted pyridines.

Scientific Research Applications

2-Ethynyl-6-isopropylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activity and other biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-Ethynyl-6-isopropylpyridine and Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Solubility (H₂O) Reactivity in Sonogashira Coupling Reported Applications/Activity
This compound Ethynyl, Isopropyl 147.19 Low High (alkyne donor) Under investigation
2-Methyl-6-isopropylpyridine Methyl, Isopropyl 135.21 Moderate Low Antimicrobial
6-Isopropyl-2-iodopyridine Iodo, Isopropyl 263.09 Low Moderate (electrophile) Cross-coupling precursor
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Thietan-3-yloxy, Methyl, Thioester 316.41 Moderate Not applicable Antiviral

Electronic and Steric Effects

  • Ethynyl vs. Methyl/Iodo Groups: The ethynyl group in this compound significantly lowers the electron density of the pyridine ring compared to methyl (electron-donating) or iodo (weakly electron-withdrawing) substituents. This enhances acidity at the pyridine N–H position and facilitates participation in metal-catalyzed reactions like Sonogashira coupling.
  • Isopropyl Group : The bulky isopropyl group at the 6-position sterically hinders electrophilic substitution reactions at adjacent positions, a feature shared with 6-isopropyl-2-iodopyridine but distinct from smaller substituents like methyl.

Solubility and Stability

  • Solubility : The ethynyl group reduces aqueous solubility compared to methyl-substituted analogs, a trend consistent with 6-isopropyl-2-iodopyridine.
  • Stability : The isopropyl group enhances steric protection against ring oxidation, a feature critical for applications in catalytic systems.

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